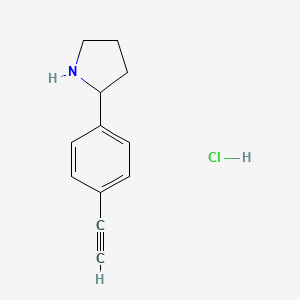

2-(4-ethynylphenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(4-ethynylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12;/h1,5-8,12-13H,3-4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHFLXLCRKKMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethynylphenyl)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether.

Attachment of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethynylphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The pyrrolidine ring can be further reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of fully saturated pyrrolidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Activities

2-(4-Ethynylphenyl)pyrrolidine hydrochloride exhibits various pharmacological activities, making it a candidate for further research. Key areas of interest include:

- Anticancer Activity : Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. The ethynylphenyl substitution may enhance the compound's ability to interact with biological targets involved in cancer progression.

- Antimicrobial Properties : Research indicates that compounds with a pyrrolidine core can exhibit antimicrobial activity against various pathogens. The structural modifications in this compound may contribute to its efficacy against resistant strains.

- Neurological Effects : Pyrrolidine derivatives are being investigated for their potential neuroprotective effects. The compound may influence neurotransmitter systems, providing insights into treatments for neurodegenerative diseases.

Drug Development

The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to modulate biological pathways makes it a valuable building block in drug discovery. Notable applications include:

- Synthesis of Antidepressants : The unique structure allows for modifications that can lead to the development of novel antidepressant agents.

- Pain Management : Given its potential analgesic properties, it could be explored as a new option for pain relief therapies.

Case Study 1: Anticancer Research

A study published in Frontiers in Pharmacology explored various pyrrolidine derivatives, including this compound, assessing their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a series of pyrrolidine compounds and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. This compound demonstrated promising results, particularly against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-ethynylphenyl)pyrrolidine hydrochloride with analogs:

Notes:

- Ethynyl Group: The ethynyl substituent likely reduces electron density on the aromatic ring, enhancing electrophilic character. This may impact reactivity in cross-coupling reactions (e.g., Sonogashira) compared to halogenated analogs .

- Halogen vs. Methoxy/ethoxy groups improve water solubility but may reduce metabolic stability due to demethylation pathways .

Biological Activity

2-(4-ethynylphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative recognized for its potential biological activity, particularly in medicinal chemistry. Its structure includes a five-membered nitrogen-containing ring and an ethynyl group, which contribute to its unique chemical reactivity and possible interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C13H13N·HCl

- Molecular Weight : Approximately 207.7 g/mol

- Structure : Contains a pyrrolidine ring substituted with a 4-ethynylphenyl group.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

- Receptor Binding : Preliminary studies indicate that compounds with similar structures can interact with neurotransmitter receptors. This interaction may influence neurological pathways, suggesting a potential role in treating neurological disorders.

- Enzyme Inhibition : The compound may also inhibit specific enzymes related to neurotransmitter metabolism, enhancing the availability of neurotransmitters such as acetylcholine. This could lead to improved cholinergic transmission, affecting cognitive functions like learning and memory.

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Target | Effect |

|---|---|---|---|

| Receptor Agonism | Modulation of neurotransmitter receptors | 5-HT2A, AChE | Potential enhancement of cognition |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | AChE | Increased acetylcholine levels |

| Cytotoxicity | Interaction with cancer cell lines | Various cancer cell lines | Varies (IC50 values needed) |

Case Studies and Research Findings

Research has demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant biological activities:

- Neuropharmacological Studies : A study on similar compounds showed that modifications in the ethynyl group can enhance binding affinity to serotonin receptors, indicating potential for mood disorder treatments .

- Anticancer Activity : In vitro studies have reported that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness at sub-micromolar concentrations. For instance, one study found that modifications in the substituents on the pyrrolidine ring can lead to enhanced antiproliferative activity against MCF-7 breast cancer cells .

- In Vivo Studies : Animal models have shown that compounds similar to this compound can penetrate the blood-brain barrier effectively, suggesting potential for treating central nervous system disorders .

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(4-bromophenyl)pyrrolidine hydrochloride | Bromine substitution | Different electronic properties |

| 3-(4-ethynylphenyl)pyrrolidine | Ethynyl group at position 3 | Varies in steric hindrance |

| N-benzylpyrrolidine | Benzyl group instead of ethynyl | Alters solubility |

The structural uniqueness of this compound compared to its analogues highlights its potential advantages in drug design and development.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(4-ethynylphenyl)pyrrolidine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis optimization should employ Design of Experiments (DOE) principles to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For example, a fractional factorial design can identify critical factors affecting yield. Evidence from analogous compounds suggests that chlorinated solvents (e.g., dichloromethane) under anhydrous conditions may enhance intermediate stability . Post-reaction purification via recrystallization or column chromatography (using silica gel with gradient elution) is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the pyrrolidine ring structure and ethynylphenyl substitution pattern. IR spectroscopy can verify the hydrochloride salt formation (N–H stretching at ~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystallinity assessment, X-ray diffraction (XRD) is ideal but requires single crystals grown via slow evaporation in polar aprotic solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to ISO/IEC 17043 standards for personal protective equipment (PPE): nitrile gloves, FFP2 respirators for aerosol prevention, and chemical-resistant lab coats. Fume hoods are mandatory during synthesis due to potential HCl off-gassing. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and electron density maps to predict regioselectivity. Coupling with molecular dynamics simulations (e.g., using GROMACS) assesses solvation effects. ICReDD’s integrated computational-experimental workflows enable rapid validation of predicted reaction pathways .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature conditions?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple confounding variables. Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring quantifies degradation products. For pH-dependent instability, buffer systems (phosphate or citrate) at physiological ranges (pH 5–8) can isolate degradation mechanisms .

Q. How does the compound’s electronic structure influence its interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking studies (AutoDock Vina) paired with surface plasmon resonance (SPR) assays quantify binding affinities. The ethynyl group’s π-orbital conjugation may enhance hydrophobic interactions with enzyme active sites. Comparative studies with non-ethynyl analogs (e.g., phenylpyrrolidine derivatives) clarify structure-activity relationships .

Q. What advanced separation techniques improve enantiomeric resolution of this chiral compound?

- Methodological Answer : Chiral HPLC (Chiralpak IA/IB columns) with hexane:isopropanol mobile phases achieves baseline separation. For preparative-scale resolution, simulated moving bed (SMB) chromatography offers higher throughput. Circular dichroism (CD) spectroscopy validates enantiopurity post-separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.